molecular formula C19H21ClN4O2 B3911794 N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine CAS No. 303102-27-4

N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B3911794
CAS No.: 303102-27-4
M. Wt: 372.8 g/mol
InChI Key: IJGDMKKJKYZMNX-FYJGNVAPSA-N
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Description

N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzylidene group and a 4-methylbenzyl group

Preparation Methods

The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzaldehyde and 4-(4-methylbenzyl)piperazine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-(4-methylbenzyl)piperazine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Oxidation: The compound can undergo oxidation reactions, where the benzylidene group may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can be compared with other piperazine derivatives, such as:

    N-(2-chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine: Similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(2-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine: Similar structure but lacks the chloro group, which may affect its substitution reactions and overall properties.

    N-(2-chloro-5-nitrobenzylidene)-4-benzyl-1-piperazinamine: Similar structure but lacks the methyl group on the benzyl ring, which may influence its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(24(25)26)6-7-19(17)20/h2-7,12-13H,8-11,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGDMKKJKYZMNX-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-27-4
Record name N-(2-CHLORO-5-NITROBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
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N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

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